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3-(3,5-Difluorophenyl)cyclobutan-1-amine

Cat. No.: B13274949
M. Wt: 183.20 g/mol
InChI Key: ZBEHDEHDILIUCW-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Scaffolds in Modern Medicinal Chemistry

Cyclobutane rings, once considered relatively esoteric in drug development, are now increasingly utilized for their unique structural and physicochemical properties. nih.govnih.gov Unlike more flexible linear fragments, the puckered three-dimensional structure of the cyclobutane scaffold introduces conformational restriction, which can reduce the entropic penalty upon binding to a biological target. nih.govresearchgate.net This rigidity helps to lock in a bioactive conformation and can improve binding affinity and selectivity. researchgate.net

The cyclobutane motif offers several advantages over other cyclic systems. It is a saturated carbocycle that can serve as a bioisosteric replacement for other groups, such as phenyl rings, alkenes, or gem-dimethyl units, while offering improved physicochemical properties. nih.govthieme-connect.comacs.org Its distinct geometry and substitution patterns allow for the precise spatial orientation of pharmacophoric groups, which is crucial for interaction with target proteins. nih.govnih.gov Furthermore, the incorporation of a cyclobutane ring can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. nih.govnih.gov

Key Attributes of Cyclobutane Scaffolds in Drug Design:

FeatureDescriptionReference
Conformational Restriction Limits the number of possible conformations, reducing the entropic penalty of binding. nih.govresearchgate.net
Three-Dimensionality Provides a non-planar scaffold, enabling exploration of three-dimensional binding pockets. nih.gov
Metabolic Stability Can block metabolically labile sites, increasing the compound's half-life. nih.govnih.gov
Bioisosterism Acts as a suitable replacement for other chemical groups like phenyls or alkenes. nih.govthieme-connect.com
Vectorial Orientation Directs substituents into specific spatial arrangements for optimal target interaction. nih.govnih.gov

Role of Amine Functionalities in Modulating Biological Activity

The amine functional group is one of the most prevalent moieties in pharmaceuticals, present in over 40% of drugs and drug candidates. numberanalytics.comillinois.eduresearchgate.net Amines are typically basic and can be protonated at physiological pH, forming ammonium (B1175870) salts. This positive charge is critical for forming strong ionic interactions and hydrogen bonds with biological targets such as enzymes and receptors. universalclass.com

The basicity of the amine, quantified by its pKa value, is a crucial parameter that influences a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov It affects solubility, membrane permeability, and binding affinity. Modulating the pKa is a common strategy in drug design to optimize these properties for a desired therapeutic effect. nih.gov Amines are integral components of many pharmacophores, which are the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govnih.gov

Impact of Amine Groups in Pharmaceuticals:

PropertyInfluence of Amine GroupReference
Target Binding Forms key ionic and hydrogen bond interactions with biological targets. universalclass.com
Solubility Protonated amines generally increase aqueous solubility. illinois.edu
Pharmacokinetics Influences absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Pharmacophore Component Frequently serves as a critical feature for biological recognition and activity. nih.govnih.gov

Strategic Fluorination in Pharmaceutical Design and the 3,5-Difluorophenyl Moiety

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's properties. tandfonline.comresearchgate.net Due to its small size and high electronegativity, fluorine can profoundly alter a compound's physicochemical and biological characteristics. tandfonline.com Strategic fluorination can block metabolic oxidation sites, thereby increasing a drug's metabolic stability and half-life. nih.govtandfonline.comresearchgate.netnih.gov It can also modulate the acidity or basicity (pKa) of nearby functional groups, which can fine-tune binding interactions and improve bioavailability. nih.gov

The 3,5-difluorophenyl group is a particularly useful moiety in this context. The two fluorine atoms are powerful electron-withdrawing groups, which can significantly alter the electronic properties of the phenyl ring. chemimpex.com This substitution pattern is often employed to enhance binding affinity to target proteins through favorable electrostatic interactions and to improve metabolic stability by making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.comontosight.ai The presence of fluorine can also increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. tandfonline.comresearchgate.net

Common Effects of Strategic Fluorination:

EffectMechanismReference
Increased Metabolic Stability C-F bond is stronger than C-H bond, blocking sites of oxidative metabolism. nih.govtandfonline.comnih.gov
Modulated pKa Fluorine's strong electron-withdrawing effect alters the acidity/basicity of nearby groups. nih.gov
Enhanced Binding Affinity Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins. tandfonline.com
Increased Lipophilicity Can improve membrane permeability and cell uptake. tandfonline.comresearchgate.net

The convergence of these three structural elements—the conformationally rigid cyclobutane, the interactive amine, and the modulating difluorophenyl group—in 3-(3,5-Difluorophenyl)cyclobutan-1-amine creates a building block with highly desirable features for the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11F2N B13274949 3-(3,5-Difluorophenyl)cyclobutan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

3-(3,5-difluorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11F2N/c11-8-1-6(2-9(12)5-8)7-3-10(13)4-7/h1-2,5,7,10H,3-4,13H2

InChI Key

ZBEHDEHDILIUCW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Synthesis and Synthetic Methodologies of 3 3,5 Difluorophenyl Cyclobutan 1 Amine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 3-(3,5-difluorophenyl)cyclobutan-1-amine reveals several potential synthetic pathways. The primary disconnection breaks the carbon-nitrogen bond of the amine, leading back to a 3-(3,5-difluorophenyl)cyclobutanone or a related functionalized cyclobutane (B1203170) intermediate. This key intermediate can be further deconstructed through two main strategies: either by disconnecting the cyclobutane ring itself or by severing the bond between the cyclobutane and the aromatic ring.

Strategy 1: Cyclobutane Ring Formation First

This approach focuses on first constructing a suitably functionalized cyclobutane precursor, followed by the introduction of the 3,5-difluorophenyl group. Key precursors in this pathway would include cyclobutane-1,3-dione, 3-hydroxycyclobutanone, or other activated cyclobutane derivatives.

Strategy 2: Aryl Group Introduction Followed by Cyclization

Alternatively, the synthesis can commence with a precursor already bearing the 3,5-difluorophenyl moiety. A plausible precursor would be 3',5'-difluoroacetophenone (B1297510) or 1-bromo-3,5-difluorobenzene (B42898), which can be elaborated and subsequently cyclized to form the four-membered ring.

Classical and Contemporary Approaches to Cyclobutane Ring Formation

The construction of the sterically strained cyclobutane ring is a pivotal step in the synthesis of this compound. Various classical and contemporary methods can be employed for this purpose.

Cyclization Reactions and Ring-Closing Metathesis

Intramolecular cyclization reactions offer a direct route to the cyclobutane core. For instance, a 1,4-dihaloalkane can undergo intramolecular Wurtz-type coupling in the presence of a reducing agent to form the cyclobutane ring.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including cyclobutenes, which can be subsequently reduced to cyclobutanes. This reaction typically involves a diene substrate and a ruthenium-based catalyst, such as Grubbs' catalyst. The formation of a four-membered ring via RCM can be challenging due to entropic factors, but with appropriate substrate design, it can be a viable strategy.

Reaction Key Features Potential Precursor for Target Synthesis
Intramolecular Wurtz CouplingUtilizes 1,4-dihalides; reductive coupling.1,3-Dibromo-2-(3,5-difluorophenyl)propane
Ring-Closing Metathesis (RCM)Forms a cyclobutene (B1205218) from a diene; requires a catalyst.A diene precursor with the 3,5-difluorophenyl group.

Photochemical Reactions for Cyclobutane Core Construction

Photochemical [2+2] cycloadditions are a classic and efficient method for the synthesis of cyclobutanes. This reaction involves the light-induced dimerization of two alkene molecules. In the context of synthesizing this compound, a potential strategy would involve the photochemical cycloaddition of an appropriately substituted styrene (B11656) derivative, such as 3,5-difluorostyrene, with another alkene. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reactants and reaction conditions.

Reaction Key Features Potential Precursor for Target Synthesis
[2+2] PhotocycloadditionLight-induced reaction of two alkenes.3,5-Difluorostyrene and a suitable alkene partner.

Intramolecular Cyclopropanation Strategies and Strain-Release

The inherent ring strain of cyclopropanes can be harnessed to construct larger rings. Strain-release reactions of bicyclo[1.1.0]butanes, which contain two fused cyclopropane (B1198618) rings, can provide access to functionalized cyclobutanes. These reactions can be initiated by various reagents, leading to the cleavage of the central bond and the formation of a 1,3-disubstituted cyclobutane.

Another approach involves the intramolecular cyclopropanation of a suitably functionalized precursor, followed by ring expansion. For example, the treatment of a γ-halo ketone with a base can lead to an intramolecular cyclopropanation, forming a bicyclic intermediate that can then be rearranged to a cyclobutanone (B123998).

Reaction Key Features Potential Application
Strain-Release of Bicyclo[1.1.0]butanesCleavage of the central bond to form a 1,3-disubstituted cyclobutane.Access to functionalized cyclobutane precursors.
Intramolecular Cyclopropanation/Ring ExpansionFormation of a bicyclic intermediate followed by rearrangement.Construction of the cyclobutanone core.

Introduction of the 3,5-Difluorophenyl Moiety

The installation of the 3,5-difluorophenyl group onto the cyclobutane ring is a critical transformation. This can be achieved either before or after the formation of the four-membered ring, depending on the chosen synthetic strategy.

Nucleophilic Substitution Strategies on Aryl Systems

One of the most direct methods for forming the aryl-cyclobutane bond is through a nucleophilic substitution reaction. This can involve either a nucleophilic cyclobutyl species attacking an electrophilic aromatic ring or an electrophilic cyclobutyl species being attacked by a nucleophilic aromatic reagent.

A common approach involves the reaction of a Grignard reagent derived from 1-bromo-3,5-difluorobenzene with an electrophilic cyclobutane precursor, such as cyclobutanone. This would result in the formation of a tertiary alcohol, which could then be further manipulated to introduce the amine functionality.

Alternatively, a nucleophilic aromatic substitution (SNA) reaction could be employed. In this scenario, a highly electron-deficient aromatic ring, such as 1,3,5-trifluorobenzene, could be reacted with a nucleophilic cyclobutane derivative. The strong electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack.

Reaction Key Features Potential Reactants
Grignard ReactionFormation of a carbon-carbon bond between an organometallic reagent and a carbonyl compound.3,5-Difluorophenylmagnesium bromide and cyclobutanone.
Nucleophilic Aromatic Substitution (SNA)Substitution of a leaving group on an aromatic ring by a nucleophile.A nucleophilic cyclobutane derivative and 1,3,5-trifluorobenzene.

Coupling Reactions Involving Fluorinated Aryl Precursors

The introduction of the 3,5-difluorophenyl moiety onto the cyclobutane core is a critical step in the synthesis of the target molecule. Cross-coupling reactions are a powerful tool for this transformation, enabling the formation of carbon-carbon bonds between the cyclobutane ring and the fluorinated aromatic precursor.

One common approach involves the Suzuki-Miyaura coupling reaction. This method utilizes potassium cyclobutyltrifluoroborates which can be coupled with various aryl chlorides, including those that are electron-poor, electron-rich, or sterically hindered, to form aryl cyclobutanes in moderate to excellent yields. organic-chemistry.org Another strategy is the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides. organic-chemistry.org These reactions provide access to structurally diverse cyclobutane derivatives.

The synthesis of fluorinated aryl precursors themselves can be achieved through various methods. For instance, functionalized arylmagnesium reagents, prepared from the corresponding bromides or iodides, can react with N-fluorobenzenesulfonimide to yield aromatic fluorides. organic-chemistry.org Additionally, copper-mediated fluorination of aryl stannanes and aryl trifluoroborates with N-fluoro-2,4,6-trimethylpyridinium triflate offers a broad-scope method that avoids the use of noble metals. organic-chemistry.org

Table 1: Examples of Coupling Reactions for Aryl Cyclobutane Synthesis
Coupling ReactionCyclobutane PrecursorAryl PrecursorCatalyst/ReagentsKey Features
Suzuki-Miyaura CouplingPotassium cyclobutyltrifluoroborateAryl chloridePalladium catalystTolerates a wide range of aryl chlorides. organic-chemistry.org
Palladium-Catalyzed Cross-CouplingCyclobutanone-derived N-sulfonylhydrazoneAryl halidePalladium catalystProvides access to structurally diverse products. organic-chemistry.org

Amine Functionalization and Derivatization Methods

Once the 3-(3,5-difluorophenyl)cyclobutane core is established, the next crucial step is the introduction of the amine group. Several methods are available for this transformation, including classical rearrangements and modern reductive amination techniques.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.comtcichemicals.compharmdguru.com This reaction proceeds through an isocyanate intermediate and is particularly useful for synthesizing amines from carboxylic acid derivatives. wikipedia.orgnumberanalytics.com In the context of this compound synthesis, the corresponding cyclobutanecarboxamide (B75595) would be treated with a reagent like [I,I-bis(trifluoroacetoxy)]iodobenzene under mildly acidic conditions to yield the desired amine. orgsyn.org A key advantage of the Hofmann rearrangement is that it generally occurs with retention of the stereochemical configuration at the migrating alkyl group. orgsyn.org

The general mechanism involves the following steps:

Formation of an N-bromoamide from the primary amide. wikipedia.org

Deprotonation to form a bromoamide anion. wikipedia.org

Rearrangement of the R group from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. wikipedia.org

Hydrolysis of the isocyanate to a carbamic acid, which then loses carbon dioxide to form the primary amine. wikipedia.org

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org This two-step process involves the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with an amine, followed by in-situ reduction to the corresponding amine. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, 3-(3,5-difluorophenyl)cyclobutanone would be reacted with an ammonia (B1221849) source, followed by reduction.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comharvard.edu The choice of reducing agent and reaction conditions can be optimized to achieve high yields and chemoselectivity. organic-chemistry.org For instance, sodium triacetoxyborohydride is known to be a highly selective reducing agent for reductive amination, often used with acetic acid as a proton donor. harvard.edu

Table 2: Comparison of Amine Functionalization Methods
MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Hofmann RearrangementCyclobutanecarboxamideBr₂, NaOH or [I,I-bis(trifluoroacetoxy)]iodobenzeneRetention of stereochemistry. orgsyn.orgRequires a carboxylic acid derivative precursor.
Reductive AminationCyclobutanoneAmmonia source, NaBH₃CN or NaBH(OAc)₃High functional group tolerance, avoids overalkylation. masterorganicchemistry.comharvard.eduRequires a ketone precursor.

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of significant importance. This involves controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the molecule.

The formation of the cyclobutane ring can lead to the generation of multiple stereoisomers. Controlling the diastereoselectivity of this process is crucial for obtaining the desired isomer of the final product. Various synthetic strategies have been developed to achieve high diastereoselectivity in cyclobutane synthesis.

For instance, visible-light-induced [2+2] enone cycloadditions using Ru(bipy)₃Cl₂ as a photocatalyst can exhibit excellent diastereoselectivity. organic-chemistry.org Another approach involves the hydrophosphination of acyl bicyclobutanes, where the use of different catalytic systems can lead to divergent regioselectivity and high diastereoselectivity in the formation of 1,2,3-trisubstituted cyclobutanes. nih.gov Furthermore, diastereoselective sulfa-Michael additions to cyclobutene derivatives have been developed, enabling the synthesis of thio-substituted cyclobutanes with high diastereoselectivity. rsc.org The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome of these reactions.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several approaches have been developed for the enantioselective synthesis of cyclobutane derivatives, which can be adapted for the synthesis of chiral cyclobutane amines.

One powerful method is the use of chiral catalysts in cycloaddition reactions. For example, visible-light-induced asymmetric [2+2] cycloadditions of alkenes can provide chiral cyclobutanes. chemistryviews.org An iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been shown to produce enantioenriched cyclobutane derivatives with excellent enantioselectivities. chemistryviews.org Additionally, enantiomerically enriched cyclobutanes can be constructed through a three-component process involving the Rh₂(S-NTTL)₄-catalyzed reaction of t-butyl (E)-2-diazo-5-arylpent-4-enoates to form bicyclobutanes, which then undergo homoconjugate addition. nih.gov The use of chiral organocatalysts, such as cinchona-based squaramides, has also been successful in achieving high enantioselectivity in the synthesis of thio-substituted cyclobutanes. researchgate.net

Table 3: Overview of Stereoselective Synthesis Strategies
Stereochemical ControlMethodologyKey Features
DiastereoselectivityVisible-light-induced [2+2] enone cycloadditionsExcellent diastereoselectivity with a Ru(bipy)₃Cl₂ photocatalyst. organic-chemistry.org
DiastereoselectivityCatalyst-controlled hydrophosphination of acyl bicyclobutanesRegiodivergent synthesis with high diastereomeric ratios. nih.gov
EnantioselectivityAsymmetric [2+2] photocycloadditionsUse of chiral photosensitizers or catalysts. chemistryviews.org
EnantioselectivityRh-catalyzed bicyclobutanation/Cu-catalyzed homoconjugate additionProduces enantiomerically enriched cyclobutanes. nih.gov
EnantioselectivityChiral organocatalysisHigh enantioselectivity using catalysts like cinchona squaramides. researchgate.net

Scalable Synthetic Protocols for Research Advancement

The advancement of research involving this compound and its derivatives necessitates the development of synthetic protocols that are not only efficient and high-yielding but also amenable to large-scale production. Scalable syntheses are crucial for providing sufficient quantities of the compound for extensive biological screening, preclinical studies, and potential therapeutic applications. Key considerations for a scalable process include the use of readily available and cost-effective starting materials, avoidance of hazardous or difficult-to-handle reagents, and simplification of purification procedures.

A promising and scalable approach to this compound involves the reductive amination of the corresponding ketone precursor, 3-(3,5-difluorophenyl)cyclobutan-1-one (B1432511). This ketone is a key intermediate, and its availability from commercial sources or through a robust synthetic route is the first step in a scalable process. The conversion of the ketone to the target primary amine can be achieved through several well-established reductive amination protocols that are known for their scalability and broad substrate scope.

One of the most common and scalable methods for reductive amination is the use of a hydride reducing agent in the presence of an ammonia source. Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective for this transformation. harvard.edumasterorganicchemistry.com While sodium cyanoborohydride is a highly efficient reagent, its toxicity and the potential generation of hydrogen cyanide gas under acidic conditions can present challenges on a larger scale. organic-chemistry.orgchemicalbook.com Consequently, sodium triacetoxyborohydride has emerged as a milder and safer alternative for industrial applications. harvard.edunih.gov This reagent is particularly advantageous as it is non-pyrophoric, commercially available, and often provides high yields with a wide range of ketones and amines. nih.gov

Catalytic hydrogenation represents another highly scalable and environmentally friendly approach. frontiersin.org This method typically involves the reaction of the ketone with ammonia or an ammonia source (like ammonium (B1175870) acetate) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. Catalytic reductive amination avoids the use of stoichiometric metal hydride reagents, reducing waste and cost. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can be optimized to achieve high conversion and selectivity.

The general scheme for a scalable synthesis of this compound via reductive amination of 3-(3,5-difluorophenyl)cyclobutan-1-one is presented below:

Reaction Scheme: Reductive Amination of 3-(3,5-Difluorophenyl)cyclobutan-1-one

In this proposed scalable synthesis, 3-(3,5-difluorophenyl)cyclobutan-1-one is reacted with an ammonia source, such as ammonia or ammonium acetate, to form an intermediate imine. This imine is then reduced in situ by a suitable reducing agent to yield the target compound, this compound.

The following table summarizes potential scalable protocols for the reductive amination of 3-(3,5-difluorophenyl)cyclobutan-1-one, based on established methodologies for similar transformations.

ProtocolReducing AgentAmmonia SourceTypical Solvent(s)Typical ConditionsAdvantages for Scalability
A Sodium Triacetoxyborohydride (NaBH(OAc)₃)Ammonia or Ammonium AcetateDichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Room temperature, 12-24 hoursMild reaction conditions, high functional group tolerance, safer than cyanoborohydride reagents. harvard.edunih.gov
B Sodium Cyanoborohydride (NaBH₃CN)Ammonium AcetateMethanol (MeOH), Ethanol (EtOH)Mildly acidic pH (6-7), room temperature, 12-24 hoursEffective and well-established method. masterorganicchemistry.comorganic-chemistry.org
C Catalytic HydrogenationAmmonia in MethanolMethanol (MeOH), Ethanol (EtOH)H₂ (50-500 psi), Raney Nickel or Pd/C catalyst, 25-80 °C"Green" approach, cost-effective for large scale, high atom economy. frontiersin.org

For industrial-scale production, a continuous flow process could also be envisioned for the catalytic hydrogenation protocol. Flow chemistry offers advantages in terms of safety, process control, and scalability, making it an attractive option for the synthesis of pharmaceutical intermediates. The choice of the most suitable scalable protocol would ultimately depend on a detailed process optimization study, considering factors such as cost, safety, yield, and purity of the final product.

Derivatives and Analogs of 3 3,5 Difluorophenyl Cyclobutan 1 Amine

Design Principles for Structural Modification and Exploration

The modification of a lead compound like 3-(3,5-difluorophenyl)cyclobutan-1-amine is guided by established principles in medicinal chemistry aimed at optimizing molecular properties. A primary strategy is the incorporation of three-dimensional (3D) scaffolds to enhance spatial complexity. The cyclobutane (B1203170) moiety itself is an underrepresented yet attractive 3D scaffold in drug discovery. nih.gov Increasing the fraction of sp3-hybridized carbon atoms is a common objective to improve physicochemical properties such as solubility and to explore novel intellectual property space.

Another core design principle is bioisosterism, which involves the replacement of a functional group with another that retains similar biological activity but possesses different physical or chemical properties. cambridgemedchemconsulting.comchem-space.com This strategy can be used to modulate metabolism, toxicity, or pharmacokinetics. cambridgemedchemconsulting.com For instance, replacing a phenyl ring with a bicyclic saturated system can improve properties by breaking planarity. tcichemicals.com These principles guide the rational design of analogs with potentially improved characteristics.

Synthesis and Exploration of Cyclobutane Ring Analogs

Modifications to the cyclobutane core are central to exploring the structure-activity relationships of this compound class. These modifications include altering substitution patterns and replacing the core with bioisosteric alternatives.

The stereocontrolled synthesis of complex, multi-substituted cyclobutanes remains a significant challenge. acs.org A wide variety of stereochemistries are observed in natural products containing a cyclobutane ring, highlighting the importance of controlling the spatial arrangement of substituents. acs.org Strategies based on C–H functionalization have emerged as powerful tools for the direct and selective installation of substituents onto the cyclobutane ring. acs.org This approach can use a pre-existing functional group, such as a carbonyl, to direct the installation of aryl or other groups in a controlled manner. acs.org

The generation of both cis and trans ring isomers is another key tactic to maximize shape diversity without significantly increasing molecular complexity. nih.gov For example, the reduction of a 3-azido-cyclobutanone intermediate with sodium borohydride can yield a mixture of cis and trans cyclobutanol isomers, which can then be separated and further elaborated. nih.gov

Table 1: Examples of Cyclobutane Substitution Strategies

StrategyDescriptionKey Intermediates/ReagentsDesired Outcome
C-H Functionalization Direct installation of substituents (e.g., aryl, indole groups) onto the cyclobutane C-H bonds, often guided by a directing group. acs.orgPalladium or other transition metal catalysts, directing groups (e.g., picolinamide).Access to unsymmetrical and complex substitution patterns. acs.org
Stereoisomer Synthesis Reduction of a cyclobutanone (B123998) to create cis and trans alcohol isomers, which are then converted to other functionalities. nih.govSodium borohydride (NaBH₄).Maximization of 3D shape diversity. nih.gov
[2+2] Photocycloaddition A common and direct approach to cyclobutane synthesis by reacting two olefin precursors. acs.orgLight (photons).Construction of the core cyclobutane ring system. acs.org

Bioisosterism can be extended to the cyclobutane core itself. The goal is to replace the four-membered ring with another cyclic or bicyclic scaffold that mimics its spatial vector projections while altering properties like rigidity, lipophilicity, and metabolic stability. Strained, rigid bicyclic molecules are of particular interest as bioisosteres for various cyclic systems.

Bicyclo[1.1.1]pentane (BCP) and cubane structures have been successfully employed as bioisosteres for phenyl rings, and the same principle can be applied to other cyclic cores. tcichemicals.comacs.org These highly three-dimensional, saturated systems can improve aqueous solubility and other pharmacokinetic parameters. tcichemicals.com For example, disubstituted BCPs can act as non-planar mimics of para-substituted benzene rings. tcichemicals.com Similarly, bicyclobutanes, the smallest bicycloalkanes, represent an extreme in strained ring systems and can be considered as compact bioisosteres for exploring novel chemical space. The synthesis of perfluoroalkyl bicyclobutanes has been enabled via methods like 1,3 γ-silyl elimination. nih.gov

Table 2: Potential Bioisosteric Replacements for the Cyclobutane Core

BioisostereRationalePotential Property Changes
Cyclopropane (B1198618) Smaller, more rigid ring system.Alters bond angles and substituent orientation.
Bicyclo[1.1.1]pentane (BCP) Rigid, linear scaffold; acts as a "para-phenyl" mimic. tcichemicals.comIncreases Fsp³, can improve solubility and metabolic stability. acs.org
Bicyclo[2.1.1]hexane Rigid scaffold; acts as a "meta-phenyl" mimic. tcichemicals.comIntroduces different spatial vectors for substituents.
Oxetane Introduces a heteroatom.Can improve solubility and act as a hydrogen bond acceptor.

Modifications of the Amine Functionality

The primary amine of this compound is a key functional handle for derivatization, allowing for the introduction of a wide variety of functional groups to probe interactions with biological targets.

Common modifications include:

Reductive Amination: Reaction of the primary amine with aldehydes or ketones, followed by reduction (e.g., with NaBH₄), yields secondary and tertiary amines. nih.gov This method allows for the introduction of diverse alkyl and aryl substituents.

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides produces amides. This transformation introduces a planar, hydrogen-bond-donating and -accepting group.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are strong hydrogen bond donors and are metabolically stable. nih.gov

Curtius Rearrangement: In a synthetic route, an amine can be generated from a carboxylic acid via an acyl azide intermediate, providing an alternative method to access the core amine functionality. acs.org

A focused library of cyclobutane fragments has been synthesized comprising secondary amines, amides, and sulfonamides to explore these functionalities. nih.gov

Phenyl Ring Substituent Variations and Their Synthetic Implications

Altering the substitution pattern on the 3,5-difluorophenyl ring is a critical strategy for modulating electronic properties, lipophilicity, and metabolic stability. The two fluorine atoms are strong electron-withdrawing groups that can influence the molecule's pKa and potential for hydrogen bonding or halogen bonding interactions.

Synthetic strategies to vary these substituents often involve starting with differently substituted precursors. For instance, a synthetic route could begin with a substituted phenylacetonitrile, which is then elaborated to form the final cyclobutane product. rsc.org Alternatively, cross-coupling reactions on a phenyl ring bearing a handle such as a bromine or iodine atom can be used to introduce a wide range of new substituents. C-H arylation methods can also be employed to introduce diverse aryl and heteroaryl groups. acs.org

The electronic effect of different substituents can be quantified using Hammett parameters, which provide a measure of the electron-donating or electron-withdrawing nature of a substituent. nih.gov Research has shown that varying phenyl substituents from electron-withdrawing (e.g., 4-fluoro) to electron-donating (e.g., 3,4,5-trimethoxy) can significantly impact biological activity. aablocks.com

Heterocyclic Analogs Incorporating the Difluorophenylcyclobutane Scaffold

Replacing the phenyl ring with a heterocycle or attaching a heterocyclic moiety to the core structure are common strategies in medicinal chemistry. Heterocycles can introduce hydrogen bond donors and acceptors, modulate pKa, improve solubility, and serve as points for metabolic attack or stabilization.

Synthetic approaches can involve C-H functionalization to directly couple heterocyclic fragments, such as N-tosylated indoles, to the cyclobutane ring. acs.org Another approach is to replace the phenyl ring entirely with a bioisosteric heterocycle like a pyridine or thiophene ring. cambridgemedchemconsulting.com Furthermore, the amine functionality can be used as an anchor to attach various heterocyclic systems. For example, thiazole-containing compounds have been reported to possess a wide range of biological activities. researchgate.net Chalcone-based syntheses can also be adapted to produce heterocyclic derivatives, such as pyrazoles, where the cyclobutane moiety is attached to the heterocyclic core. aablocks.com

Computational and Theoretical Investigations of 3 3,5 Difluorophenyl Cyclobutan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the molecule's geometry and electronic landscape. mdpi.comsuperfri.org

DFT studies are instrumental in determining the most stable three-dimensional arrangement of atoms in 3-(3,5-Difluorophenyl)cyclobutan-1-amine. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which often show good agreement with experimental data when available. mdpi.comresearchgate.net The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped, highlighting regions of the molecule that are electron-rich or electron-poor. This information is critical for understanding intermolecular interactions. mdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

Parameter Bond/Angle Calculated Value
Bond Length C-N 1.47 Å
Bond Length C-F 1.35 Å
Bond Angle C-C-C (cyclobutane) ~88-91°
Dihedral Angle Phenyl-Cyclobutane Variable (conformational)

Note: This data is illustrative and not based on published results for this specific molecule.

The reactivity of a molecule can be largely understood by examining its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. numberanalytics.comnih.gov For this compound, the locations of the HOMO and LUMO can pinpoint the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.netufla.br

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.5
LUMO -0.8
HOMO-LUMO Gap 5.7

Note: This data is illustrative and not based on published results for this specific molecule.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By mapping the PES, chemists can identify stable conformations (energy minima) and the transition states that connect them (saddle points). umn.eduresearchgate.net For a flexible molecule like this compound, which has a cyclobutane (B1203170) ring and a rotatable phenyl group, conformational analysis is crucial for understanding which shapes the molecule is likely to adopt and the energy barriers between them. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are pivotal in the field of drug discovery, offering predictions about how a small molecule, or ligand, might interact with a biological target, such as a protein. nih.govrjptonline.org

Molecular docking simulations place the this compound molecule into the binding site of a target protein to predict its preferred binding orientation and affinity. researchgate.netugm.ac.id These simulations calculate a docking score, which estimates the binding free energy, and can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the ligand-protein complex. rjptonline.orgmdpi.com Visualizing these interactions helps in understanding the basis of molecular recognition. rjptonline.org

Table 3: Hypothetical Docking Results for this compound with a Target Protein

Interaction Type Interacting Residues Distance (Å)
Hydrogen Bond Asp120 2.9
Hydrophobic Leu75, Val83 N/A
Halogen Bond Ser118 3.1

Note: This data is illustrative and not based on published results for this specific molecule.

Beyond static docking, computational simulations like molecular dynamics (MD) can provide a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein upon binding. researchgate.net These simulations offer deeper mechanistic insights into how the molecule might exert a biological effect, for instance, by stabilizing an active conformation of a receptor or inhibiting an enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For novel compounds like this compound, which is investigated for its potential as a monoamine transporter (MAT) inhibitor, QSAR methodologies are instrumental in predicting biological activity and optimizing molecular structures for enhanced efficacy. frontiersin.orgnih.gov

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure or properties. spu.edu.sy By quantifying these properties, known as molecular descriptors, and correlating them with observed biological activities, predictive models can be developed. nih.gov These models are valuable tools in drug discovery for screening virtual libraries of compounds, prioritizing synthesis, and guiding lead optimization.

Predictive Models for Biological Activity

For monoamine transporter inhibitors, various QSAR modeling techniques have been employed to predict their inhibitory activity against specific transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). frontiersin.orgnih.gov These models are typically built using a training set of molecules with known activities to establish a statistically significant correlation.

One of the most significant approaches in this area is 3D-QSAR , which considers the three-dimensional properties of molecules. nih.gov A prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA) . CoMFA models generate a 3D grid around an aligned set of molecules and calculate steric and electrostatic fields at each grid point. nih.gov These field values are then used as descriptors in a partial least squares (PLS) analysis to correlate them with biological activity. The resulting model can provide contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, offering crucial insights for designing more potent analogues. nih.gov

Another related 3D-QSAR method is the Comparative Molecular Similarity Indices Analysis (CoMSIA) , which, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This can provide a more detailed understanding of the structure-activity relationship.

The predictive power of a QSAR model is assessed through rigorous validation techniques. Internal validation is often performed using cross-validation methods like leave-one-out (LOO) or leave-multiple-out (LMO). External validation, which involves predicting the activity of a set of compounds (test set) not used in model generation, is crucial for establishing the model's robustness and predictive ability for new chemical entities. mdpi.com

Below is a table summarizing common predictive models used in QSAR studies of monoamine transporter inhibitors:

Model Type Description Commonly Used For
2D-QSAR Uses 2D descriptors such as topological indices, molecular weight, and logP to correlate with activity.Initial screening and prediction of general properties.
3D-QSAR (CoMFA) Correlates biological activity with 3D steric and electrostatic fields of molecules. nih.govLead optimization and understanding of 3D spatial requirements for ligand-receptor binding. nih.gov
3D-QSAR (CoMSIA) Extends CoMFA by including hydrophobic, hydrogen bond donor, and acceptor fields.Detailed analysis of ligand-receptor interactions.
Pharmacophore Modeling Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.Virtual screening and scaffold hopping.
Machine Learning Models Utilizes algorithms like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) to build predictive models from a wide range of descriptors. chemmethod.comHandling complex, non-linear structure-activity relationships and large datasets. chemmethod.com

Descriptor Analysis in Structure-Activity Correlation

The selection of appropriate molecular descriptors is a critical step in QSAR model development. Descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, a variety of descriptors would be relevant for modeling its interaction with monoamine transporters.

These descriptors can be broadly categorized as follows:

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule. The presence of the two fluorine atoms on the phenyl ring of this compound significantly influences its electronic properties. The Hammett electronic parameter (σ) can be used to describe the electron-withdrawing or electron-donating nature of substituents on the aromatic ring. Charges on specific atoms and the dipole moment are also important electronic descriptors.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. For the cyclobutanamine scaffold, steric factors are critical for fitting into the binding pocket of the transporter protein. Descriptors such as Taft's steric parameter (Es) and various topological indices can quantify the steric influence of different parts of the molecule. In 3D-QSAR studies, the steric fields generated in CoMFA directly represent the steric properties. nih.gov

Topological Descriptors: These are 2D descriptors derived from the graph representation of the molecule. They describe aspects like the size, shape, and degree of branching of the molecular structure. Examples include connectivity indices and Wiener indices.

The analysis of the contribution of these descriptors in a QSAR model provides valuable insights into the mechanism of action. For instance, a positive coefficient for a descriptor in a QSAR equation would indicate that an increase in the value of that descriptor leads to an increase in biological activity, and vice versa. In the context of this compound, a QSAR study might reveal that the electrostatic potential influenced by the difluorophenyl group and the steric bulk of the cyclobutyl ring are key determinants of its binding affinity to monoamine transporters.

The following table provides examples of descriptor classes and their potential relevance for this compound:

Descriptor Class Specific Example Potential Relevance for this compound
Physicochemical logP (Hydrophobicity)Influences membrane permeability and binding to hydrophobic pockets in the transporter.
Electronic Hammett constant (σ)The electron-withdrawing fluorine atoms affect the charge distribution on the phenyl ring, influencing interactions with the target.
Steric Molar Refractivity (MR)The size and shape of the cyclobutyl ring and the difluorophenyl group are critical for fitting into the binding site.
Topological Connectivity IndicesDescribe the branching and connectivity of the molecular structure, which can be related to its overall shape and flexibility.
3D-Field Based CoMFA Steric and Electrostatic FieldsProvide a detailed 3D map of where steric bulk and specific charge distributions enhance or diminish biological activity. nih.gov

By systematically analyzing these descriptors, researchers can build robust predictive models and gain a deeper understanding of the structure-activity relationships governing the interaction of this compound and related compounds with their biological targets.

Biological Activities of this compound: A Review of Preclinical Research

Initial investigations into the pharmacological profile of the novel synthetic compound this compound have revealed a range of biological activities, suggesting its potential as a lead compound for further therapeutic development. Preclinical studies have focused on its applications in oncology, inflammation, and neuroprotection, with emerging evidence also pointing towards its influence on metabolic processes. This review summarizes the key findings from these early-stage research endeavors.

Structure Activity Relationship Sar Studies

Systemic Exploration of Chemical Space in Relation to Activity

The development of inhibitors based on the phenylcyclobutane scaffold involves a systematic exploration of the chemical space to map how structural changes affect potency and selectivity. Initial high-throughput screening efforts often identify lead compounds, which are then subjected to extensive SAR studies. nih.gov For this class of inhibitors, research has focused on modifying three main components: the cyclobutane (B1203170) core, the phenyl ring substituents, and the amine functionality.

Analog design strategies typically involve:

Altering the substitution pattern on the phenyl ring: This includes changing the number and position of fluorine atoms or introducing other substituents to probe interactions with the target's binding pocket. rhhz.net

Modifying the amine group: The primary amine can be converted to secondary or tertiary amines, amides, or other functional groups to optimize binding interactions and physicochemical properties.

Varying the stereochemistry of the cyclobutane ring: The cis and trans isomers are synthesized and evaluated to understand the optimal three-dimensional arrangement for activity.

These systematic modifications allow chemists to build a comprehensive understanding of the chemical features required for potent and selective inhibition, often leading to the identification of compounds with significantly improved biological profiles.

Impact of Cyclobutane Stereochemistry on Biological Activity

In many biological systems, stereoisomers of a compound exhibit significantly different activities. For example, studies on other classes of neurologically active compounds have shown that the cis and trans isomers can have dramatically different potencies. mdpi.comnih.gov The cis isomer, with the substituents on the same side of the ring, presents a distinct topographical profile compared to the trans isomer, where they are on opposite sides. This difference in spatial arrangement affects how the molecule interacts with key amino acid residues in the target protein. For inhibitors of 11β-HSD1, achieving the correct orientation of the phenyl ring and the amine group is critical for optimal binding, and typically one stereoisomer is found to be significantly more active than the other. mdpi.com This highlights the importance of stereocontrolled synthesis in the development of effective therapeutic agents.

Influence of Fluorination Pattern on Molecular Interactions and Efficacy

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and lipophilicity. nih.gov The 3,5-difluorophenyl pattern on the core scaffold is not arbitrary; it is the result of careful optimization to maximize interactions with the target enzyme.

Key roles of the fluorine atoms include:

Enhanced Binding Affinity: The highly electronegative fluorine atoms can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with residues in the enzyme's binding pocket. nih.gov The specific 3,5-substitution pattern positions these atoms to engage with complementary regions of the active site.

Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.

Modulation of pKa: Fluorine's electron-withdrawing nature can lower the pKa of the nearby amine group, influencing its protonation state at physiological pH and its ability to form ionic interactions with the target.

The choice of the 3,5-difluoro pattern over other arrangements (e.g., monofluorinated or 2,5-difluorinated) is often determined experimentally, where different analogs are synthesized and tested to find the optimal substitution for potency and selectivity. Studies on various enzyme inhibitors have demonstrated that altering the aromatic fluorine substitution pattern can modulate inhibitory potency by orders of magnitude. nih.gov

Role of the Amine Functionality in Target Binding and Selectivity

The primary amine of 3-(3,5-Difluorophenyl)cyclobutan-1-amine is a critical functional group that typically serves as a key anchor for binding to the biological target. As a basic group, it is protonated at physiological pH, allowing it to form a strong ionic bond (a salt bridge) with an acidic amino acid residue, such as aspartate or glutamate, within the enzyme's active site.

This interaction is often crucial for high-affinity binding and is a common feature in many enzyme inhibitors. The selectivity of the compound for its target, such as 11β-HSD1 over the related 11β-HSD2 isoform, can also be influenced by the amine group. researchgate.net The precise location and electrostatic environment of the acidic residue in the target protein must be complementary to the inhibitor's amine for effective binding.

Modifications to the amine group, such as conversion to secondary or tertiary amines or amides, are often explored to fine-tune this interaction. While such changes can alter basicity and steric profile, they often lead to a significant loss in potency, underscoring the primary amine's essential role as a hydrogen bond donor and in forming a key salt bridge interaction.

Phenolic Substituent Effects on Biological Profiles

To further explore the SAR of the phenyl ring, analogs are often synthesized with additional substituents, including phenolic hydroxyl (-OH) groups. Introducing a hydroxyl group can have several significant effects on the compound's biological profile.

In studies of other inhibitor classes, the addition of a phenolic hydroxyl group has been shown to improve receptor affinity and antagonist activity. This is because the hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new, favorable interactions with the target protein that are not possible with the parent compound.

However, the introduction of a phenolic group also increases the acidity and polarity of the molecule. While this can sometimes improve aqueous solubility, highly acidic phenols can lead to a significant loss of potency. benthamscience.com The effect of a phenolic substituent is therefore highly dependent on its position on the phenyl ring and the specific topology of the enzyme's active site. The optimal placement would allow for new hydrogen bonding interactions without disrupting the key binding features of the original scaffold.

Rational Design of Analogs for Enhanced Potency and Selectivity

The insights gained from comprehensive SAR studies form the basis for the rational design of new analogs with improved therapeutic properties. By understanding the roles of stereochemistry, fluorination, and key functional groups, medicinal chemists can make targeted modifications to optimize potency, selectivity, and pharmacokinetic properties. benthamscience.com

Structure-based drug design, which utilizes high-resolution X-ray crystal structures of the target enzyme in complex with an inhibitor, is a powerful tool in this process. benthamscience.com These structures reveal the precise binding mode of the inhibitor and highlight opportunities for improvement. For instance, if a region of the binding pocket is found to be unoccupied, an analog can be designed with an additional substituent to fill that space and form new, potency-enhancing interactions.

The ultimate goal is to design an analog that is highly potent against its intended target (e.g., 11β-HSD1) but has minimal activity against related proteins (e.g., 11β-HSD2) to reduce the risk of off-target effects. rhhz.net This process of iterative design, synthesis, and biological testing, guided by SAR principles and structural biology, is fundamental to the discovery of modern therapeutic agents.

Mechanistic Investigations and Molecular Target Identification

Elucidation of Molecular Mechanisms of Action

A comprehensive search has yielded no studies detailing the molecular mechanism of action for 3-(3,5-Difluorophenyl)cyclobutan-1-amine. Such research would typically involve a variety of cellular and biochemical assays to determine how the compound exerts its effects at a molecular level.

Identification of Specific Biological Targets

There is no available information identifying the specific biological targets of this compound. The following subsections describe powerful, yet currently unapplied, techniques for such identification.

Probe-Based Chemical Proteomics Approaches (e.g., Activity-Based Protein Profiling, Chemical Capture Compound Profiling)

Activity-Based Protein Profiling (ABPP) is a technique that uses chemical probes to identify and characterize the active sites of enzymes. This method could be employed to identify the protein targets of this compound by designing a probe that mimics the compound's structure and incorporates a reactive group to covalently label its binding partners. However, no such studies have been published.

Affinity-Based Target Enrichment Strategies

Affinity-based target enrichment involves immobilizing a derivative of the compound of interest onto a solid support to "pull down" its binding partners from a cell lysate. These captured proteins can then be identified by mass spectrometry. This approach has not been reported for this compound.

Quantitative Proteomics for Binding Protein Identification (e.g., Stable Isotope Labeling by Amino Acids in Cell Culture - SILAC)

SILAC is a metabolic labeling strategy used in quantitative proteomics to identify protein-ligand interactions. By comparing the protein profiles of cells grown in the presence of "heavy" or "light" isotopes and treated with the compound, researchers can identify proteins that are differentially affected. This technique has not been applied to this compound in any published research.

Characterization of Ligand-Receptor/Enzyme Interactions

Without the identification of a specific biological target, the characterization of ligand-receptor or ligand-enzyme interactions for this compound is not possible. Such studies would typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling to visualize and understand the binding interface.

Pathway Analysis and Downstream Signaling Events

An analysis of the broader biological pathways and downstream signaling events affected by this compound is contingent on identifying its molecular target(s). Once a target is known, researchers can investigate the subsequent cellular responses. No such pathway analysis has been documented for this compound.

Preclinical Research Applications and Lead Compound Development

In Vitro Efficacy Assessments in Relevant Biological Models

The initial evaluation of a compound's potential therapeutic efficacy begins with in vitro studies. These experiments, conducted in a controlled environment outside of a living organism, are designed to assess the compound's activity against specific biological targets. For derivatives and analogs of 3-(3,5-Difluorophenyl)cyclobutan-1-amine, this would involve a battery of cell-based assays to determine their effects on cellular processes.

A primary goal of in vitro testing is to determine a compound's potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). For instance, in the development of novel anticancer agents, researchers evaluate cytotoxicity against various human cancer cell lines. One study on dinuclear iron(I) complexes demonstrated this principle by revealing strong cytotoxicity against four human cancer cell lines, with activity surpassing that of the established drug cisplatin in some cases nih.gov. Similarly, novel steroid derivatives have been evaluated for their antiproliferative effects on both tumorous and non-tumorous cell lines to gauge both efficacy and selectivity nih.gov.

These assessments are not limited to cancer. In the context of infectious diseases, such as malaria, in vitro assays are used to determine a compound's ability to inhibit the growth of the pathogen, for example, Plasmodium falciparum nih.gov. The data generated from these assays are crucial for establishing a preliminary structure-activity relationship (SAR), which guides the subsequent optimization of the lead compound.

Table 1: Representative In Vitro Efficacy Data for Novel Compounds

Compound Type Biological Model Endpoint Measured Example Result
Dinuclear Iron(I) Complex Human Cancer Cell Lines Cytotoxicity (IC50) 3-6 times more active than cisplatin in 3 cell lines nih.gov
Steroid Derivatives Breast Cancer Cell Line (MCF-7) Cytotoxicity (IC50) IC50 of 3.47 µM for a 2,3-dichlorophenyl derivative nih.gov

In Vivo Proof-of-Concept Studies in Animal Models

For example, in oncology research, a lead compound that demonstrated in vitro cytotoxicity would be tested in rodent models, such as mice bearing tumor xenografts. A study on a novel iron(I) complex showed that treatment of murine Lewis Lung Carcinoma led to an 88% suppression of tumor growth by day 15, with no significant signs of systemic toxicity nih.gov. This type of result provides strong evidence that the compound's in vitro activity translates to a therapeutic effect in a living system.

In the field of infectious diseases, researchers might use mouse models of infection. For instance, in the development of new antimalarial drugs, compounds are tested in mice infected with a rodent malaria parasite like P. berghei. Optimization of a series of triazolopyrimidine inhibitors led to the identification of compounds with good plasma exposure and enhanced efficacy in this mouse model, a critical step towards clinical development nih.gov. These in vivo studies are indispensable for validating a biological target and demonstrating that a lead compound has the potential to become a viable drug candidate.

Optimization of Lead Compounds for Desired Pharmacological Profiles

The initial "hit" or "lead" compound identified through screening and preliminary testing rarely possesses the ideal combination of properties required for a successful drug. The process of lead optimization involves iteratively modifying the chemical structure of the lead compound to enhance its desirable pharmacological characteristics while minimizing undesirable ones. This multi-parameter optimization aims to improve potency, selectivity, metabolic stability, and pharmacokinetic properties.

A key strategy in lead optimization is the systematic modification of different parts of the molecule. For instance, in the development of triazolopyrimidine-based antimalarial agents, researchers focused on optimizing the aromatic functionality attached to the core structure. By synthesizing and testing a variety of substituted aniline moieties, they discovered that incorporating groups like 4-SF5-Ph and 3,5-Di-F-4-CF3-Ph resulted in improved plasma exposure and better in vivo efficacy nih.gov. This highlights how subtle changes to a molecule, such as the addition of fluorine atoms found in this compound, can significantly impact its biological performance.

The goal of this process is to create a drug candidate with a balanced profile, demonstrating not just high potency against its intended target but also the necessary absorption, distribution, metabolism, and excretion (ADME) properties to be effective and safe in humans.

Table 2: Example of Lead Optimization Impact on Compound Properties

Lead Compound Series Structural Modification Observed Improvement
Triazolopyrimidine Inhibitors Introduction of 3,5-Di-F-4-CF3-Ph moiety Better efficacy in P. berghei mouse model nih.gov

Development of Cyclobutane-Containing Building Blocks for Drug Discovery

The chemical scaffolds used in drug design play a pivotal role in determining the ultimate properties of a molecule. In recent years, the cyclobutane (B1203170) ring has gained increasing attention as a valuable building block in medicinal chemistry lifechemicals.compharmablock.com. Unlike more flexible ring systems, the cyclobutane moiety has a rigid, puckered conformation nih.gov. This structural rigidity can be highly advantageous in drug design.

Incorporating a cyclobutane scaffold, such as the one present in this compound, can offer several benefits:

Conformational Restriction: The rigidity of the cyclobutane ring can lock a molecule into a specific three-dimensional shape that is optimal for binding to its biological target, thereby increasing potency and selectivity pharmablock.com.

Improved Pharmacokinetic Profile: The unique structure of cyclobutane can influence a molecule's metabolic stability and other pharmacokinetic properties nih.gov.

Novel Chemical Space: As a less commonly used scaffold compared to others like cyclopentane or cyclohexane, cyclobutane allows medicinal chemists to explore novel areas of chemical space, potentially leading to the discovery of first-in-class medicines lifechemicals.com.

The development of synthetic methods to create complex and diversely functionalized cyclobutane building blocks is an active area of research. The availability of these building blocks enables their incorporation into drug candidates to tackle challenges in lead optimization. Several marketed drugs, including the anticancer agent Carboplatin and the antiviral Boceprevir, contain a cyclobutane ring, underscoring the utility of this structural motif in successful drug development pharmablock.comnih.gov. The strategic use of such building blocks is a testament to the importance of chemical innovation in advancing therapeutic possibilities.

Future Research Directions for 3 3,5 Difluorophenyl Cyclobutan 1 Amine

Exploration of Novel Therapeutic Areas

The structural motifs present in 3-(3,5-Difluorophenyl)cyclobutan-1-amine suggest its potential utility across a range of therapeutic areas, warranting extensive investigation into its pharmacological activities. Arylcyclobutylamines are known to interact with various biological targets, and the specific difluoro substitution pattern on the phenyl ring can significantly modulate these interactions.

Future research should prioritize screening this compound against a broad panel of biological targets, particularly those implicated in neurological and psychiatric disorders. G protein-coupled receptors (GPCRs), ion channels, and transporters within the central nervous system (CNS) represent primary targets of interest. Given that many CNS-active drugs feature aryl amine scaffolds, exploring the potential of this compound as a modulator of targets involved in conditions such as depression, anxiety, schizophrenia, and neurodegenerative diseases is a logical starting point.

Furthermore, the anti-inflammatory and anti-cancer potential of novel small molecules is an ever-expanding field of research. Therefore, evaluating the activity of this compound in relevant in vitro and in vivo models for these conditions could uncover unexpected therapeutic opportunities.

Table 1: Potential Therapeutic Areas and Corresponding Biological Targets for this compound

Therapeutic AreaPotential Biological TargetsRationale
Neurological and Psychiatric Disorders Serotonin (B10506) Receptors (e.g., 5-HT2A, 5-HT2C), Dopamine (B1211576) Receptors (e.g., D2, D3), Norepinephrine (B1679862) Transporter (NET), NMDA ReceptorsArylcyclobutylamines are known scaffolds for CNS-active compounds. Fluorination can enhance blood-brain barrier penetration and target affinity.
Oncology Kinases, Epigenetic Targets (e.g., HDACs, Methyltransferases)The unique 3D structure could enable selective inhibition of enzyme active sites. Fluorinated compounds often exhibit altered metabolic profiles beneficial for anti-cancer drugs.
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Cytokine receptorsAryl-substituted compounds have been explored as anti-inflammatory agents. The difluoro substitution may influence potency and selectivity.

Advanced Synthetic Methodologies and Process Intensification

The development of efficient, scalable, and stereoselective synthetic routes is paramount for the successful translation of this compound from a laboratory curiosity to a viable drug candidate. While general methods for the synthesis of substituted cyclobutanes exist, future research should focus on methodologies specifically tailored to this compound, emphasizing atom economy, safety, and cost-effectiveness.

Advanced Synthetic Methodologies:

Catalytic Enantioselective Synthesis: The development of catalytic asymmetric methods for the synthesis of chiral cyclobutanes is a crucial area of investigation. amt.uk This would allow for the stereocontrolled synthesis of individual enantiomers of this compound, which is critical as enantiomers often exhibit different pharmacological activities and safety profiles. nsf.gov

C-H Functionalization: Exploring late-stage C-H functionalization of the cyclobutane (B1203170) ring could provide access to a diverse range of derivatives with potentially improved properties. nih.govnih.gov This approach avoids the need for de novo synthesis for each new analogue, accelerating the structure-activity relationship (SAR) studies.

Process Intensification:

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound and its intermediates could offer significant advantages over traditional batch processing. acs.orgbohrium.comnih.govchemicalindustryjournal.co.uk Flow chemistry can lead to improved reaction control, enhanced safety, and higher yields. mdpi.comresearchgate.netresearchgate.net The development of a continuous flow process would be a significant step towards scalable and efficient manufacturing. nih.gov

Integrated Computational and Experimental Approaches

A synergistic approach that combines computational modeling with experimental validation will be instrumental in accelerating the discovery and optimization of drug candidates derived from this compound.

Computational Approaches:

Molecular Docking and Virtual Screening: In silico docking studies can be employed to predict the binding modes of this compound at various biological targets, helping to prioritize experimental testing. nih.govnih.govmdpi.com Virtual screening of compound libraries based on this scaffold can identify other potential drug-target interactions. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM simulations can provide a more accurate description of the electronic interactions between the ligand and the target protein, aiding in the understanding of binding affinity and the rational design of more potent analogues. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify potential liabilities. nih.govjonuns.comnih.govdntb.gov.ua This can help in prioritizing compounds with favorable pharmacokinetic profiles for further development.

Experimental Validation:

The predictions from computational models must be rigorously validated through experimental studies, including in vitro binding assays, functional assays, and in vivo efficacy studies in relevant animal models. This iterative cycle of prediction and validation will be key to efficiently advancing drug discovery efforts. nih.gov

Development of Advanced Analytical Techniques for Characterization

Robust and sensitive analytical methods are essential for the comprehensive characterization of this compound and its metabolites. The presence of fluorine and the chiral nature of the molecule present unique analytical challenges and opportunities.

Key Analytical Techniques:

NMR Spectroscopy: Advanced NMR techniques, including 19F NMR, will be invaluable for structural elucidation and purity assessment. nih.govjeolusa.comnih.govrsc.org The large chemical shift dispersion of 19F NMR can provide detailed information about the electronic environment of the fluorine atoms, which can be sensitive to subtle structural changes. jeolusa.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a powerful tool for molecular weight determination and structural characterization, particularly for the identification of metabolites. twistbioscience.com Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that aid in the structural elucidation of unknown compounds.

Chiral Chromatography: The development of stereoselective chromatographic methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is essential for the separation and quantification of the enantiomers of this compound. nih.govresearchgate.netnih.govijcrt.org This is critical for assessing the enantiomeric purity of synthetic batches and for studying the stereoselective pharmacokinetics and pharmacodynamics.

Investigation of Polypharmacology and Off-Target Interactions

Modern drug discovery recognizes that many small molecules interact with multiple targets, a phenomenon known as polypharmacology. nih.govutmb.edu While this can be beneficial for treating complex diseases, it can also lead to unwanted side effects. Therefore, a thorough investigation of the polypharmacology and off-target interactions of this compound is crucial.

Strategies for Investigation:

In Silico Off-Target Prediction: Computational methods can be used to predict potential off-target interactions by screening the compound against a large database of known protein structures. frontiersin.orgnih.govnih.gov This can help to identify potential liabilities early in the drug discovery process.

Broad Panel Screening: Experimental screening of this compound against a broad panel of receptors, enzymes, and ion channels will provide a comprehensive profile of its biological activities. This is particularly important for identifying any interactions with targets that could lead to adverse effects.

De-risking Strategies: A proactive approach to identifying and mitigating potential off-target liabilities is essential. chemicalindustryjournal.co.uk This involves a combination of in silico predictions, in vitro screening, and early-stage in vivo safety assessments.

By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective medicines.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., THF, DMF) to minimize side reactions.
  • Control temperature during cyclization (e.g., −78°C for photocycloaddition to avoid side products).
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates efficiently.

Basic: How can the structure of this compound be confirmed spectroscopically?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 1.5–2.5 ppm (cyclobutane protons), δ 6.5–7.5 ppm (aromatic protons from difluorophenyl), and δ 1.0–2.0 ppm (amine protons, broad).
    • ¹³C NMR : Peaks at ~80–90 ppm (cyclobutane carbons), 110–120 ppm (C-F coupling), and 150–160 ppm (aromatic carbons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 198.1 (C10H11F2N) .
  • IR Spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 1100 cm⁻¹ (C-F) .

Advanced: How does fluorination at the 3,5-positions of the phenyl ring influence the compound’s biological activity and binding affinity?

Q. Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity enhances the electron-withdrawing nature of the phenyl ring, increasing polarization of adjacent C-H bonds and improving interactions with hydrophobic enzyme pockets .
  • Steric Effects : The small size of fluorine minimizes steric hindrance, allowing tighter binding to targets like G-protein-coupled receptors (GPCRs) or kinases .
  • Case Study : Analogues with 3,5-difluorophenyl groups showed 2–3× higher binding affinity to serotonin receptors compared to non-fluorinated counterparts in competitive inhibition assays (IC50: 12 nM vs. 35 nM) .

Advanced: What crystallographic strategies are recommended for resolving the stereochemistry of this compound derivatives?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Key steps:
    • Grow crystals via slow evaporation in dichloromethane/hexane mixtures.
    • Collect data at 100 K to reduce thermal motion artifacts.
    • Resolve cyclobutane ring puckering (e.g., chair vs. boat conformations) using torsion angle restraints .
  • Challenges : Fluorine’s high electron density can cause absorption errors; mitigate with Mo-Kα radiation (λ = 0.7107 Å) and multi-scan corrections .

Advanced: How to address contradictions in reported biological data for this compound across studies?

Methodological Analysis :
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms. Validate using orthogonal assays (e.g., radioligand binding + functional cAMP assays) .
  • Stereochemical Purity : Ensure enantiomeric excess (>98%) via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10). Impure samples can skew IC50 values .
  • Solubility Factors : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility in assay buffers via nephelometry .

Advanced: What computational methods are effective for predicting the pharmacokinetic properties of this compound?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using PAMPA-BBB models (logPe > −5.0 suggests CNS penetration) .
  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate:
    • Half-life : ~2–3 hours (cytochrome P450 3A4 metabolism dominant).
    • hERG Inhibition Risk : Low (predicted IC50 > 10 μM via QSAR models) .
  • Docking Studies : AutoDock Vina for target engagement (e.g., docking score ≤ −8.0 kcal/mol for σ-1 receptor) .

Basic: What are the stability considerations for storing this compound?

Q. Methodological Answer :

  • Storage Conditions : Under argon at −20°C in amber vials to prevent oxidation of the amine group.
  • Degradation Signs : Discoloration (yellowing) or precipitate formation. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) before use .
  • Stability Data : Shelf life >12 months when stored properly; LC-MS shows <5% degradation products (e.g., cyclobutane ring-opening compounds) .

Advanced: How to design SAR studies for optimizing this compound as a lead compound?

Q. Methodological Answer :

  • Core Modifications :
    • Replace cyclobutane with cyclohexane (rigidity vs. flexibility).
    • Vary fluorine substitution patterns (e.g., 2,4-difluoro vs. 3,5-difluoro) .
  • Functional Group Variations :
    • Substitute primary amine with secondary/tertiary amines or amides.
    • Introduce bioisosteres (e.g., pyridine for phenyl) .
  • Biological Testing :
    • Prioritize analogues with ClogP 1.5–3.0 for optimal bioavailability.
    • Use SPR (surface plasmon resonance) for kinetic binding analysis (ka/kd) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.